1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea
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Overview
Description
1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea typically involves the reaction of 2-methoxyaniline with morpholine and thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Methoxyaniline+Morpholine+Thiophosgene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid or bromine can be employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the 2-methoxyphenyl group but differs in the presence of a piperazine ring instead of morpholine.
1-(2-Methoxyphenyl)-3-phenylthiourea: Similar thiourea structure but with a phenyl group instead of morpholine.
Uniqueness: 1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of both the morpholine and thiourea groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-5-3-2-4-10(11)13-12(18)14-15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFKLUBMZKZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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